

# Physical and chemical properties of 7-Methoxy-1H-indazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 7-Methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B586014

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## An In-depth Technical Guide to 7-Methoxy-1H-indazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **7-Methoxy-1H-indazole-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates available information, predicted properties, and data from closely related analogs to offer a thorough profile.

## Chemical Identity and Physical Properties

**7-Methoxy-1H-indazole-3-carboxylic acid** is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position and a carboxylic acid at the 3-position.

Table 1: Identifiers and Key Physical Properties

Property	Value	Source/Citation
CAS Number	133841-08-4	[Active Biopharma Corp]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[ChemShuttle]
Molecular Weight	192.17 g/mol	[Active Biopharma Corp, ChemShuttle]
Appearance	Off-white to yellow crystalline powder (predicted)	General knowledge for similar compounds
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
Predicted XlogP	1.4	[PubChemLite]

## Spectroscopic and Analytical Data

Experimental spectroscopic data for **7-Methoxy-1H-indazole-3-carboxylic acid** is not readily available. The following tables present predicted mass spectrometry data and experimental data for a closely related analog, 3-Ethoxycarbonyl-7-methoxy-1H-indazole, to provide insight into the expected spectral characteristics.

Table 2: Predicted Mass Spectrometry Data for **7-Methoxy-1H-indazole-3-carboxylic acid**[\[1\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	193.06078
[M+Na] <sup>+</sup>	215.04272
[M-H] <sup>-</sup>	191.04622
[M] <sup>+</sup>	192.05295

Table 3: Experimental Spectroscopic Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole (Ethyl Ester Analog)[2]

<sup>1</sup> H NMR (300MHz, CDCl <sub>3</sub> )	δ (ppm)	Multiplicity	J (Hz)	Assignment
10.90	bs	NH		
7.77	d	7.5		Aromatic H
7.23	dd	7.5, 7.5		Aromatic H
6.77	d	7.5		Aromatic H
4.51	q	7.2		-OCH <sub>2</sub> CH <sub>3</sub>
3.98	s	-OCH <sub>3</sub>		
1.47	t	7.2		-OCH <sub>2</sub> CH <sub>3</sub>
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ (ppm)	Assignment		
162.73, 145.24, 133.23, 127.09, 124.23, 124.08, 113.75, 105.45, 61.05, 55.51, 14.35				
FT-IR (neat)	ν (cm <sup>-1</sup> )	Assignment		
3162, 2927, 1700, 1586, 1265, 1242				

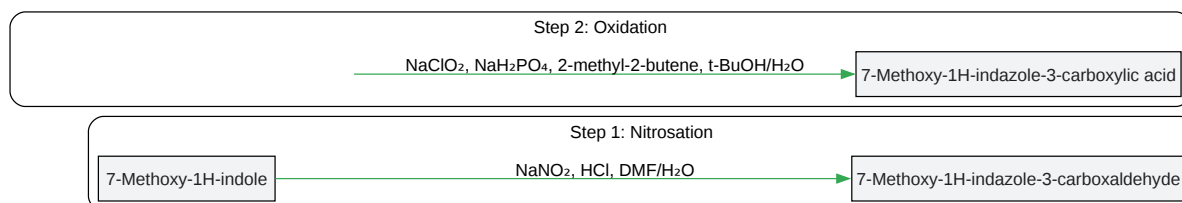
## Experimental Protocols

### Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid (Adapted from a protocol for 7-Methyl-1H-indazole-3-

## carboxylic acid)

This protocol is adapted from a known procedure for a similar compound and may require optimization.[3]

Workflow Diagram:



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*A generalized synthetic workflow for the target compound.*

### Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

- In a round-bottom flask, dissolve sodium nitrite (NaNO<sub>2</sub>) in a mixture of deionized water and dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add hydrochloric acid (HCl) to the cooled solution while maintaining the temperature at 0 °C.
- In a separate flask, dissolve 7-methoxy-1H-indole in DMF.
- Add the 7-methoxy-1H-indole solution dropwise to the reaction mixture over a period of 2 hours at 0 °C using a syringe pump.
- After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

- Extract the reaction mixture with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 7-Methoxy-1H-indazole-3-carboxaldehyde.

#### Step 2: Synthesis of **7-Methoxy-1H-indazole-3-carboxylic acid**

- Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.
- Add 2-methyl-2-butene to the solution.
- In a separate flask, prepare a solution of sodium chlorite ( $\text{NaClO}_2$ ) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ ) in water.
- Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **7-Methoxy-1H-indazole-3-carboxylic acid**.

### Purification by Recrystallization

- Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).

- Dissolve the crude **7-Methoxy-1H-indazole-3-carboxylic acid** in a minimal amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Analytical Characterization

The identity and purity of **7-Methoxy-1H-indazole-3-carboxylic acid** can be confirmed using the following analytical techniques:

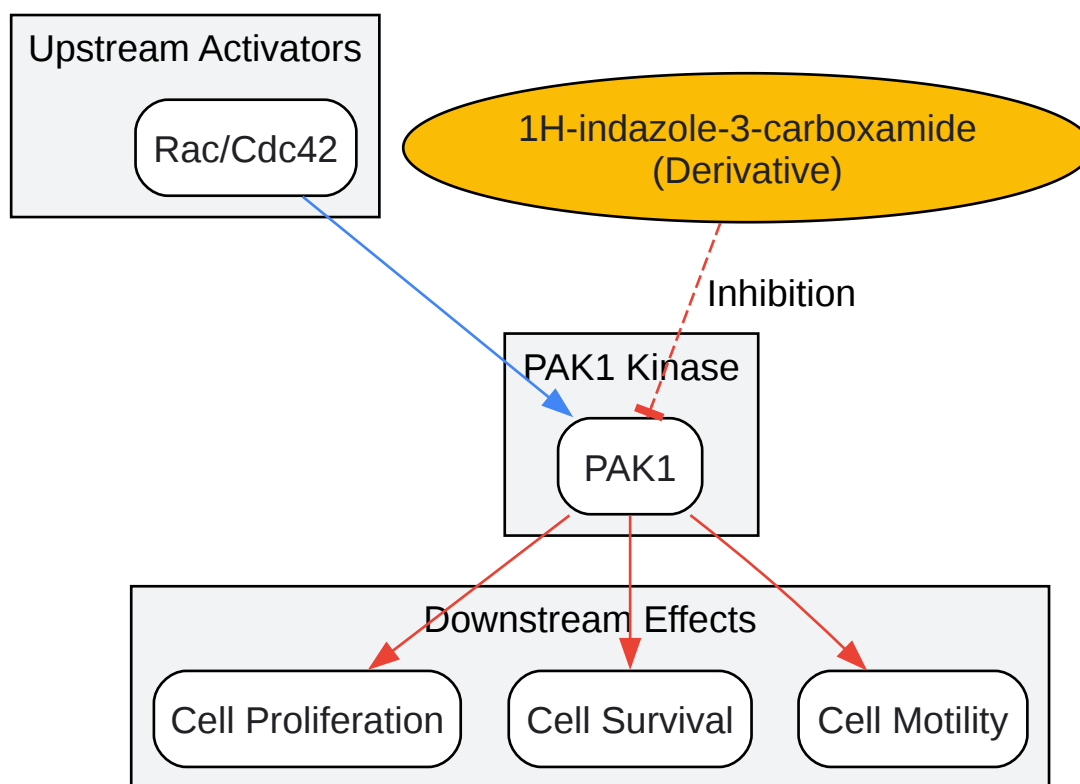
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

## Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **7-Methoxy-1H-indazole-3-carboxylic acid** is lacking, the 1H-indazole-3-carboxamide scaffold, a direct derivative, has been identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1).<sup>[4][5][6][7]</sup> PAK1 is a key regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in cancer progression.

The inhibitory activity of 1H-indazole-3-carboxamide derivatives against PAK1 suggests that **7-Methoxy-1H-indazole-3-carboxylic acid** could serve as a valuable precursor for the synthesis of potential PAK1 inhibitors.

Proposed PAK1 Signaling Pathway and Inhibition:



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*Proposed inhibition of the PAK1 signaling pathway.*

This guide serves as a foundational resource for researchers interested in **7-Methoxy-1H-indazole-3-carboxylic acid**. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in drug discovery and development.

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## References

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